6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 4-methylbenzylamine.
Formation of Quinazolinone Core: The 4-methylbenzylamine is reacted with 2-aminobenzoic acid under acidic conditions to form the quinazolinone core.
Bromination: The quinazolinone core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Scientific Research Applications
6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4(3H)-quinazolinone: Lacks the 4-methylbenzyl group.
3-(4-Methylbenzyl)-4(3H)-quinazolinone: Lacks the bromine atom.
6-Chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both the bromine atom and the 4-methylbenzyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
302913-32-2 |
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Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
6-bromo-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)9-19-10-18-15-7-6-13(17)8-14(15)16(19)20/h2-8,10H,9H2,1H3 |
InChI Key |
SAXBDQJVCHJGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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